molecular formula C15H20N4O4 B12920306 N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine CAS No. 919772-87-5

N-[(2S)-6-Oxopiperidine-2-carbonyl]-1-prop-2-en-1-yl-L-histidine

Cat. No.: B12920306
CAS No.: 919772-87-5
M. Wt: 320.34 g/mol
InChI Key: WHCDWQGAGODLMZ-RYUDHWBXSA-N
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Description

(S)-3-(1-Allyl-1H-imidazol-4-yl)-2-((S)-6-oxopiperidine-2-carboxamido)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features an imidazole ring, a piperidine ring, and a propanoic acid moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Allyl-1H-imidazol-4-yl)-2-((S)-6-oxopiperidine-2-carboxamido)propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and piperidine intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include allyl bromide, imidazole, and piperidine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Allyl-1H-imidazol-4-yl)-2-((S)-6-oxopiperidine-2-carboxamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or piperidine rings using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

(S)-3-(1-Allyl-1H-imidazol-4-yl)-2-((S)-6-oxopiperidine-2-carboxamido)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-3-(1-Allyl-1H-imidazol-4-yl)-2-((S)-6-oxopiperidine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The piperidine ring may interact with receptors or other proteins, influencing cellular pathways. These interactions can lead to changes in biochemical processes, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(1-Allyl-1H-imidazol-4-yl)-2-((S)-6-oxopiperidine-2-carboxamido)propanoic acid is unique due to its combination of an imidazole ring, a piperidine ring, and a propanoic acid moiety. This structure provides a versatile platform for chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

919772-87-5

Molecular Formula

C15H20N4O4

Molecular Weight

320.34 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-oxopiperidine-2-carbonyl]amino]-3-(1-prop-2-enylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C15H20N4O4/c1-2-6-19-8-10(16-9-19)7-12(15(22)23)18-14(21)11-4-3-5-13(20)17-11/h2,8-9,11-12H,1,3-7H2,(H,17,20)(H,18,21)(H,22,23)/t11-,12-/m0/s1

InChI Key

WHCDWQGAGODLMZ-RYUDHWBXSA-N

Isomeric SMILES

C=CCN1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)[C@@H]2CCCC(=O)N2

Canonical SMILES

C=CCN1C=C(N=C1)CC(C(=O)O)NC(=O)C2CCCC(=O)N2

Origin of Product

United States

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